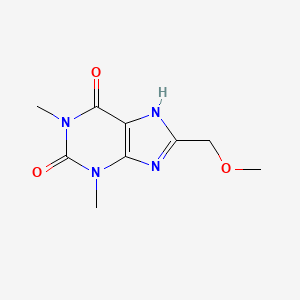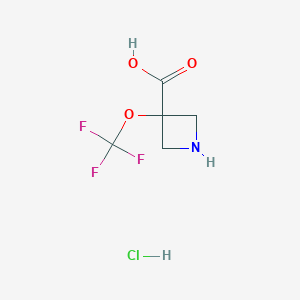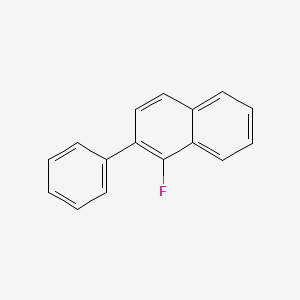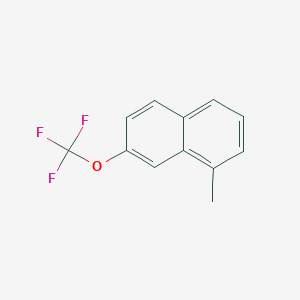![molecular formula C11H9ClN2O B11882386 8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one CAS No. 5565-76-4](/img/structure/B11882386.png)
8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-氯-2,3,9,9a-四氢-1H-吡啶并[3,4-b]吲哚-1-酮是一种属于吲哚家族的杂环化合物。该化合物因其潜在的生物活性而备受关注,特别是在药物化学领域。其结构特征是吲哚环上被氯取代,并与四氢吡啶部分融合。
准备方法
合成路线和反应条件
8-氯-2,3,9,9a-四氢-1H-吡啶并[3,4-b]吲哚-1-酮的合成通常涉及费歇尔吲哚合成。 该方法使用苯肼和环己酮作为起始原料,以甲磺酸为催化剂,在甲醇中回流条件下进行反应 。反应通过形成中间体腙进行,腙环化形成吲哚环。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行优化。使用连续流动反应器和自动化合成可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
8-氯-2,3,9,9a-四氢-1H-吡啶并[3,4-b]吲哚-1-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌。
还原: 还原反应可以将其转化为二氢衍生物。
取代: 由于吲哚环富含电子,亲电取代反应很常见。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用钯碳催化氢化是一种典型的还原方法。
取代: 可以使用N-溴代丁二酰亚胺等试剂进行卤化。
主要产物
这些反应形成的主要产物包括各种取代的吲哚和四氢吲哚,具体取决于使用的特定试剂和条件。
科学研究应用
8-氯-2,3,9,9a-四氢-1H-吡啶并[3,4-b]吲哚-1-酮具有多种科学研究应用:
化学: 它作为合成更复杂杂环化合物的构建模块。
生物学: 该化合物因其作为酶抑制剂的潜力而受到研究。
医学: 它显示出作为抗癌剂的潜力,研究表明它能够抑制癌细胞的增殖.
工业: 它用于开发药物和农用化学品。
作用机制
8-氯-2,3,9,9a-四氢-1H-吡啶并[3,4-b]吲哚-1-酮的作用机制涉及其与特定分子靶点的相互作用。已知它与酶和受体结合,抑制其活性。 分子对接研究表明,它可以与酶的活性位点结合,阻止其功能,从而导致细胞过程的抑制 .
相似化合物的比较
类似化合物
2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚: 另一种具有类似生物活性的吲哚衍生物。
6-氯-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-1-酮: 一种与之密切相关的化合物,但氯取代模式不同.
独特性
8-氯-2,3,9,9a-四氢-1H-吡啶并[3,4-b]吲哚-1-酮因其特定的氯取代而具有独特性,这会影响其生物活性和化学反应性。这使其成为开发具有靶向活性的新型药物的宝贵化合物。
属性
CAS 编号 |
5565-76-4 |
|---|---|
分子式 |
C11H9ClN2O |
分子量 |
220.65 g/mol |
IUPAC 名称 |
8-chloro-2,3,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9ClN2O/c12-8-3-1-2-6-7-4-5-13-11(15)10(7)14-9(6)8/h1-4,10,14H,5H2,(H,13,15) |
InChI 键 |
SXQXFBWPESOCKS-UHFFFAOYSA-N |
规范 SMILES |
C1C=C2C(C(=O)N1)NC3=C2C=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)







